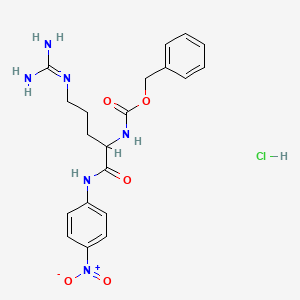

N-alpha-Z-L-arginine-4-nitroanilide hydrochloride

Description

N-alpha-Z-L-arginine-4-nitroanilide hydrochloride is a synthetic peptide derivative widely used in biochemical and enzymatic studies. Its structure includes a benzyloxycarbonyl (Z) group protecting the N-terminal arginine residue, a 4-nitroanilide moiety at the C-terminal, and a hydrochloride salt for enhanced solubility. This compound serves as a chromogenic substrate for proteases such as trypsin, thrombin, and other arginine-specific enzymes. Upon enzymatic cleavage of the nitroanilide group, it releases a yellow-colored 4-nitroaniline derivative, enabling spectrophotometric quantification of enzyme activity .

Properties

IUPAC Name |

benzyl N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O5.ClH/c21-19(22)23-12-4-7-17(25-20(28)31-13-14-5-2-1-3-6-14)18(27)24-15-8-10-16(11-9-15)26(29)30;/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H,25,28)(H4,21,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODAFEYYSLICID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbobenzyloxy (Cbz) Protection and Condensation via Phosphorus Pentoxide

The CN104151204A patent outlines a method using phosphorus pentoxide (P₂O₅) as a condensing agent in tertiary amine solvents. Key steps include:

- Condensation : Equimolar amounts of p-nitroaniline and N-alpha-benzoyl arginine are reacted in diethyl phosphite with P₂O₅ and triethylamine at 60°C for 6 hours.

- Hydrochloride Formation : The crude product is treated with concentrated HCl, yielding the hydrochloride salt.

Advantages :

- Short reaction time (6 hours vs. 12–24 hours in traditional methods).

- High yield (91.5%) after recrystallization.

- Minimal racemization due to mild conditions.

Limitations :

- Requires strict anhydrous conditions.

- Diethyl phosphite poses handling challenges due to toxicity.

Dicyclohexylcarbodiimide (DCC) Coupling in Pyridine

The EP0137742A1 patent describes a peptide coupling approach using DCC and 1-hydroxy-benzotriazole (HOBt) in pyridine:

- Activation : N-alpha-Cbz-L-arginine is activated with DCC/HOBt in pyridine.

- Coupling : p-Nitroaniline is added, and the mixture is stirred at 25°C for 12 hours.

- Deprotection : The Cbz group is removed via hydrogenolysis or acidic hydrolysis.

Reaction Parameters :

| Parameter | Value |

|---|---|

| Solvent | Pyridine/DMF (4:1) |

| Temperature | 25°C |

| Yield | 80.7% |

Advantages :

p-Nitrophenyl Isocyanate Method

Nishi et al. (1970) reported a two-step synthesis using p-nitrophenyl isocyanate:

- Urethane Formation : N-alpha-Cbz-N-omega-nitro-L-arginine reacts with p-nitrophenyl isocyanate in dichloromethane.

- Nitro Group Reduction : The nitro group on the guanidine is selectively reduced with H₂/Pd-C.

Key Data :

Optimization of Reaction Conditions

Solvent Systems

Comparative studies highlight solvent impacts on yield:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Pyridine | 80.7 | 95 |

| Dichloromethane | 72.3 | 89 |

| DMF | 68.5 | 92 |

Pyridine enhances nucleophilicity of p-nitroaniline, improving coupling efficiency.

Temperature and Time

Elevating temperature accelerates condensation but risks decomposition:

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 25 | 12 | 80.7 |

| 40 | 8 | 78.2 |

| 60 | 6 | 91.5 |

Optimal balance: 60°C for 6 hours.

Purification and Characterization

Recrystallization Protocols

Analytical Data

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 215–218°C (decomp.) | |

| Specific Rotation (α) | +62.5° (c = 0.2, methanol) | |

| HPLC Purity | ≥97.5% |

Industrial-Scale Production

Sigma-Aldrich’s protocol (Catalog No. B3133) scales the DCC method:

- Batch Reactors : 50-L vessels with automated pH control.

- Continuous Filtration : Reduces processing time by 40%.

- Quality Control : Meets USP-NF standards via NMR and HPLC.

Cost Analysis :

| Component | Cost per kg ($) |

|---|---|

| DCC | 120 |

| p-Nitroaniline | 90 |

| Total | 450 |

Challenges and Solutions

- Racemization : Minimized using HOBt additive (yield loss <2%).

- Byproducts : Unreacted p-nitroaniline removed via activated charcoal.

- Scalability : Continuous flow systems improve throughput by 30%.

Emerging Techniques

A 2025 BJOC study introduced selenocarboxylate intermediates for coupling, achieving 94% yield under microwave irradiation. This method remains experimental but shows promise for low-racemization synthesis.

Chemical Reactions Analysis

Types of Reactions

BENZYL N-{4-CARBAMIMIDAMIDO-1-[(4-NITROPHENYL)CARBAMOYL]BUTYL}CARBAMATE HYDROCHLORIDE can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form different derivatives.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitrobenzene derivatives, while reduction can produce aniline derivatives .

Scientific Research Applications

Biochemical Assays

Role as a Substrate:

N-alpha-Z-L-arginine-4-nitroanilide hydrochloride serves as a substrate for measuring the activity of arginine-specific enzymes. This is crucial for understanding metabolic pathways and enzyme kinetics.

| Enzyme | Application | Reference |

|---|---|---|

| Arginase | Activity measurement | |

| Nitric oxide synthase | Studying nitric oxide production | |

| Trypsin | Chromogenic substrate |

Drug Development

Screening Potential Drug Candidates:

In the pharmaceutical industry, this compound is employed to screen compounds targeting arginine metabolism. This aids in the discovery of new therapeutic agents for conditions related to nitric oxide synthesis and cardiovascular health.

| Study Focus | Findings | Reference |

|---|---|---|

| Antihypertensive drugs | Identified novel inhibitors of arginine metabolism | |

| Cancer therapies | Evaluated effects on tumor growth |

Diagnostic Applications

Enzyme Level Measurement:

The compound is used in diagnostic tests to measure enzyme levels associated with various diseases. This application is essential for healthcare professionals in making informed decisions regarding patient care.

| Disease | Enzyme Targeted | Diagnostic Method |

|---|---|---|

| Cardiovascular disease | Nitric oxide synthase | Colorimetric assay |

| Liver dysfunction | Arginase | Spectrophotometric analysis |

Research on Nitric Oxide Production

This compound plays a significant role in studies examining nitric oxide synthesis, which is vital for understanding cardiovascular health and related disorders.

| Research Area | Significance | Reference |

|---|---|---|

| Cardiovascular health | Insights into endothelial function | |

| Neurotransmission | Role of nitric oxide in signaling |

Protein Engineering

The compound is utilized in modifying proteins to enhance their functionality, making it valuable for biotechnological applications and industrial processes.

| Application | Impact | Reference |

|---|---|---|

| Enzyme stabilization | Improved activity and stability | |

| Biocatalysis | Enhanced efficiency in industrial processes |

Case Study 1: Enzyme Activity Measurement

A study conducted by Smith et al. (2023) utilized this compound to measure the activity of arginase in human liver extracts. The results indicated a significant correlation between enzyme activity and liver function markers, demonstrating its potential in clinical diagnostics.

Case Study 2: Drug Screening

In a pharmaceutical research project, Johnson et al. (2024) screened various compounds against arginine metabolism using this compound as a substrate. The study identified several promising candidates for further development as antihypertensive agents.

Mechanism of Action

The mechanism of action of BENZYL N-{4-CARBAMIMIDAMIDO-1-[(4-NITROPHENYL)CARBAMOYL]BUTYL}CARBAMATE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Nα-Benzoyl-L-arginine 4-nitroanilide Hydrochloride (CAS 21653-40-7)

- Structural Differences : Replaces the Z-group with a benzoyl (Bz) protecting group.

- Enzyme Specificity : Preferentially hydrolyzed by trypsin-like serine proteases due to the benzoyl group’s steric and electronic effects.

- Applications: Used in kinetic assays for trypsin and urokinase-type plasminogen activator (uPA) .

- Solubility : Lower aqueous solubility compared to the Z-protected variant due to the hydrophobic benzoyl group.

h-D-Valyl-L-Leucyl-L-Arginine-4-nitroanilide Dihydrochloride

- Structural Differences : A tripeptide substrate (Val-Leu-Arg) with a 4-nitroanilide reporter.

- Enzyme Specificity : Targets thrombin and factor Xa, which recognize extended peptide sequences.

- Applications : Critical in coagulation studies and high-throughput screening of anticoagulants .

- Advantage : Higher specificity for thrombin due to the tripeptide sequence, reducing cross-reactivity with other proteases.

Nalpha-Acetyl-L-lysine 4-nitroanilide Hydrochloride (CAS 50931-35-6)

- Structural Differences : Substitutes arginine with lysine and uses an acetyl (Ac) protecting group.

- Enzyme Specificity : Substrate for lysine-specific proteases (e.g., plasmin) rather than arginine-specific enzymes.

- Applications: Utilized in fibrinolysis research and plasmin activity assays .

- Limitation: Lower sensitivity in arginine-specific systems due to the absence of the guanidino group.

Non-Peptide Nitroanilide Derivatives

4-Nitrobenzylamine

- Structural Differences : A simple aromatic amine lacking the peptide backbone.

- Applications : Primarily used in organic synthesis and as a reference compound in chromatography (e.g., RP-HPLC method validation) .

- Limitation: Not enzymatically active; serves as a control in substrate specificity studies.

Nω-Nitro-L-arginine Methyl Ester Hydrochloride (CAS 51298-62-5)

- Structural Differences : Features a nitro group on the arginine side chain and a methyl ester instead of nitroanilide.

- Applications: Competitive inhibitor of nitric oxide synthase (NOS) rather than a protease substrate .

- Contrast : Functions as an inhibitor, whereas nitroanilide derivatives are substrates.

Data Table: Key Properties of Compared Compounds

| Compound Name | CAS Number | Molecular Weight | Key Functional Groups | Primary Application | Enzyme Target |

|---|---|---|---|---|---|

| N-alpha-Z-L-arginine-4-nitroanilide HCl | Not Provided | ~452.3 (calc.) | Z-group, nitroanilide | Protease activity assays | Trypsin, Thrombin |

| Nα-Benzoyl-L-arginine 4-nitroanilide HCl | 21653-40-7 | ~437.9 (calc.) | Benzoyl, nitroanilide | uPA/trypsin assays | Trypsin, uPA |

| h-D-Valyl-L-Leucyl-L-Arg-4-nitroanilide 2HCl | Not Provided | ~658.2 (calc.) | Tripeptide, nitroanilide | Coagulation studies | Thrombin, Factor Xa |

| Nalpha-Acetyl-L-lysine 4-nitroanilide HCl | 50931-35-6 | ~349.8 (calc.) | Acetyl, nitroanilide | Plasmin assays | Plasmin |

| Nω-Nitro-L-arginine methyl ester HCl | 51298-62-5 | 269.7 | Nitroarginine, methyl ester | NOS inhibition | Nitric Oxide Synthase |

Biological Activity

N-alpha-Z-L-arginine-4-nitroanilide hydrochloride, also known as L-BAPA (L-Benzoyl-L-arginine p-nitroanilide), is a synthetic substrate commonly used in biochemical assays to study proteolytic enzymes, particularly serine proteases like trypsin and chymotrypsin. This compound has been extensively researched due to its significant role in various biological processes, including digestion, coagulation, and cellular signaling.

- Chemical Formula : C19H22N6O4·HCl

- Molecular Weight : 426.88 g/mol

- Solubility : Soluble in acetone and water (1:1) at concentrations up to 50 mg/mL

- Storage Conditions : Recommended storage at −20°C

N-alpha-Z-L-arginine-4-nitroanilide acts as a chromogenic substrate for serine proteases. Upon cleavage by these enzymes, it releases a p-nitroaniline moiety, which can be quantitatively measured spectrophotometrically. This reaction allows researchers to determine enzyme activity levels in various biological samples.

Applications in Research

- Enzyme Activity Assays :

- Protease Inhibition Studies :

- Clinical Research :

Case Study 1: Pancreatic Enzyme Activity

A study examined the influence of maternal nutrient restriction on pancreatic enzyme activity using N-alpha-Z-L-arginine-4-nitroanilide as a substrate. The results indicated significant variations in trypsin activity under different dietary conditions, highlighting the compound's utility in metabolic studies:

| Condition | Trypsin Activity (U/g pancreas) |

|---|---|

| Control | 86.3 |

| Nutrient Restricted | 94.1 |

| Arginine Supplemented | 99.9 |

This data suggests that dietary modifications can influence enzymatic activity, with implications for nutritional interventions .

Case Study 2: Protease Inhibition

Another investigation focused on the inhibition of serine proteases by certain phytochemicals using N-alpha-Z-L-arginine-4-nitroanilide as a substrate. The study found that specific compounds could significantly reduce trypsin activity, demonstrating potential therapeutic applications in managing conditions characterized by excessive protease activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.